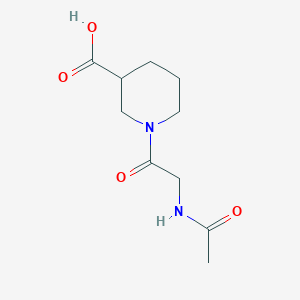

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including medicinal products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with acetamidoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential as an anticonvulsant and anti-inflammatory agent.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit the uptake of gamma-aminobutyric acid (GABA), leading to increased levels of GABA in the synaptic cleft and enhanced inhibitory neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity.

Piperidine-3-carboxamide derivatives: Studied for their anti-osteoporosis properties.

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Uniqueness

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid is unique due to its specific acetamidoacetyl group, which imparts distinct chemical and biological properties. This group allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves the acylation of piperidine derivatives. The compound can be synthesized through various methods, including the use of acetic anhydride or other acylating agents to introduce the acetamido group.

Biological Activity

This compound has been evaluated for several biological activities, primarily focusing on its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the piperidine structure can enhance activity against various bacteria and fungi. For instance, compounds with similar structural motifs have demonstrated effectiveness in inhibiting the growth of Mycobacterium tuberculosis and other pathogens .

Cathepsin K Inhibition

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis treatment. Recent studies have synthesized piperidine derivatives that inhibit Cathepsin K with varying degrees of potency. The introduction of specific substituents significantly enhances their inhibitory activity . For example, a related compound showed an IC50 value of 13.52 µM against Cathepsin K, indicating that structural modifications can lead to potent inhibitors .

Anti-bone Resorption Activity

In vitro studies have demonstrated that certain piperidine derivatives can reduce bone resorption markers significantly. For example, compounds similar to this compound were tested in RAW264.7 cells, showing reduced levels of CTX-I, a marker for bone resorption . This suggests potential applications in treating osteoporosis or related conditions.

Study 1: Antimicrobial Efficacy

A series of substituted amides derived from pyrazine-2-carboxylic acids were tested for their antimicrobial activities. Among them, certain amides displayed over 70% inhibition against Mycobacterium tuberculosis . This study highlights the potential for piperidine derivatives to serve as effective antimicrobial agents.

Study 2: Cathepsin K Inhibition and Bone Health

In a study focused on developing Cathepsin K inhibitors, several piperidine derivatives were evaluated for their ability to inhibit enzyme activity and reduce bone resorption in vitro. Compounds were shown to decrease CTX-I levels significantly compared to untreated controls, indicating their potential as therapeutic agents for osteoporosis .

Data Summary

Eigenschaften

Molekularformel |

C10H16N2O4 |

|---|---|

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

1-(2-acetamidoacetyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C10H16N2O4/c1-7(13)11-5-9(14)12-4-2-3-8(6-12)10(15)16/h8H,2-6H2,1H3,(H,11,13)(H,15,16) |

InChI-Schlüssel |

BSLXZBXYYMDIMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCC(=O)N1CCCC(C1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.